molecular formula C15H17N3O5S B4086279 N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide

N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide

Cat. No. B4086279
M. Wt: 351.4 g/mol
InChI Key: UMQAKTPQRBDDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide, also known as TAK-915, is a small molecule compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide works by inhibiting the activity of GPR40, which is expressed in the brain and is involved in the regulation of neurotransmitter release. By inhibiting GPR40, N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide increases the release of acetylcholine, which is a neurotransmitter that is important for learning and memory. N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide also increases the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and attention.
Biochemical and Physiological Effects:
N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the brain. N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide is that it has been extensively studied in preclinical models, and has shown promising results in improving cognitive function in animal models of Alzheimer's disease and schizophrenia. N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide also has a favorable pharmacokinetic profile, which makes it a good candidate for further development as a potential therapeutic agent.
One limitation of N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. In addition, N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide may have off-target effects that could limit its usefulness as a therapeutic agent.

Future Directions

There are several future directions for the study of N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide. One potential direction is to further investigate the mechanism of action of N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide, and to identify other potential targets for the treatment of cognitive disorders. Another direction is to conduct clinical trials to determine the safety and efficacy of N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide in humans. Finally, future research could focus on developing new analogs of N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide with improved pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide has been extensively studied for its potential use in treating cognitive disorders. In preclinical studies, N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide works by inhibiting the activity of the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of neurotransmitter release in the brain.

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c19-15(17-14-7-9-23-18-14)11-3-5-13(6-4-11)24(20,21)16-10-12-2-1-8-22-12/h3-7,9,12,16H,1-2,8,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQAKTPQRBDDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-oxazol-3-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide
Reactant of Route 6
N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.